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molecular formula C8H12F2O B037505 1-(4,4-Difluorocyclohexyl)ethanone CAS No. 121629-16-1

1-(4,4-Difluorocyclohexyl)ethanone

Cat. No. B037505
M. Wt: 162.18 g/mol
InChI Key: GVQZGQHEAPUDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085583B2

Procedure details

To a solution of 1-(4,4-difluorocyclohexyl)ethanone (1 g, 6.17 mmol) in THF (5 mL) was added a solution of ammonium acetate (9.51 g, 123.4 mmol) and NaBH3CN (3.82 g, 61.7 mmol) in MeOH. The mixture was stirred for 48 hr. The reaction mixture was quenched with aqueous NaHCO3 and extracted with tert-Butyl-methyl ether (20 mL*3). The combined organic layers were washed with 1N HCl, and the organic and aqueous layer were separated. The aqueous layer was brought to above pH 8 with 2N NaOH and extracted with ethyl acetate (20 mL*3). The organic layer was washed with brine, dried over sodium sulfate. The organic layer was concentrated to give 1-(4,4-difluorocyclohexyl)ethanamine (545 mg, crude) for next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8](=O)[CH3:9])[CH2:4][CH2:3]1.C([O-])(=O)C.[NH4+].[BH3-]C#[N:19].[Na+]>C1COCC1.CO>[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([CH:8]([NH2:19])[CH3:9])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1(CCC(CC1)C(C)=O)F
Name
Quantity
9.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
3.82 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-Butyl-methyl ether (20 mL*3)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N HCl
CUSTOM
Type
CUSTOM
Details
the organic and aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 mL*3)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1(CCC(CC1)C(C)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 545 mg
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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